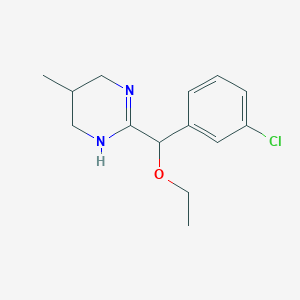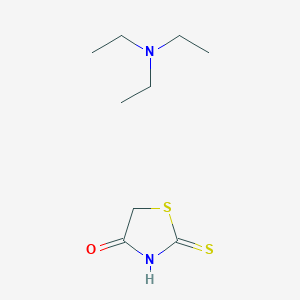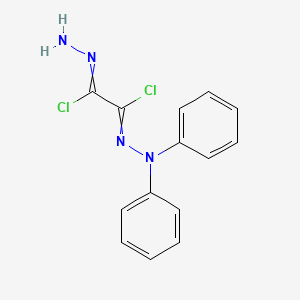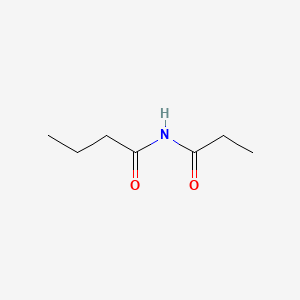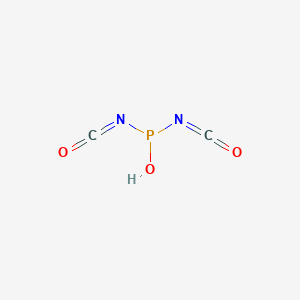
Phosphorodiisocyanatidous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiisocyanatidous acid is a unique compound that falls under the category of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to organic groups. This compound is known for its distinctive chemical structure and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of phosphorodiisocyanatidous acid typically involves the reaction of phosphorus trichloride with isocyanates under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
[ \text{PCl}_3 + 3 \text{R-NCO} \rightarrow \text{P(NCO)}_3 + 3 \text{HCl} ]
In this reaction, phosphorus trichloride reacts with three equivalents of an isocyanate to form this compound and hydrochloric acid as a byproduct. The reaction is usually conducted at low temperatures to ensure the stability of the product.
Analyse Des Réactions Chimiques
Phosphorodiisocyanatidous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorodiisocyanatidic acid derivatives.
Reduction: Reduction reactions can convert it into this compound esters.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different this compound derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphorodiisocyanatidous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphorodiisocyanatidous acid involves its ability to interact with various molecular targets. It can form stable complexes with proteins and enzymes, thereby modulating their activity. The specific pathways involved depend on the nature of the target molecules and the conditions under which the interactions occur.
Comparaison Avec Des Composés Similaires
Phosphorodiisocyanatidous acid can be compared with other organophosphorus compounds such as phosphoric acid, phosphorous acid, and phosphorothioic acid. While these compounds share some similarities in their chemical structure, this compound is unique due to its ability to form stable complexes with a wide range of molecules. This property makes it particularly valuable in scientific research and industrial applications.
Similar compounds include:
- Phosphoric acid
- Phosphorous acid
- Phosphorothioic acid
Each of these compounds has its own unique properties and applications, but this compound stands out due to its versatility and reactivity.
Propriétés
Numéro CAS |
25758-46-7 |
|---|---|
Formule moléculaire |
C2HN2O3P |
Poids moléculaire |
132.01 g/mol |
Nom IUPAC |
diisocyanatophosphinous acid |
InChI |
InChI=1S/C2HN2O3P/c5-1-3-8(7)4-2-6/h7H |
Clé InChI |
JZRXPAWYWLTPQK-UHFFFAOYSA-N |
SMILES canonique |
C(=NP(N=C=O)O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



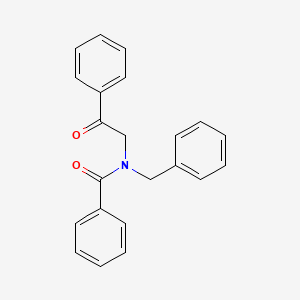
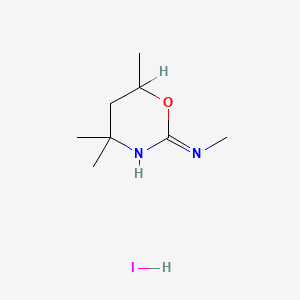
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)



